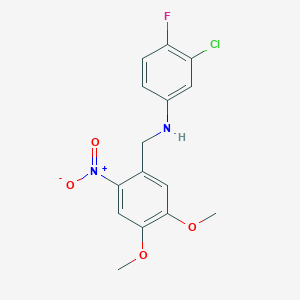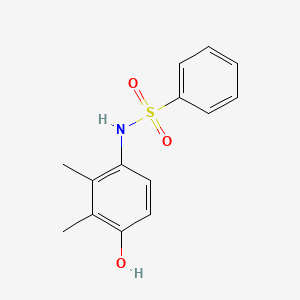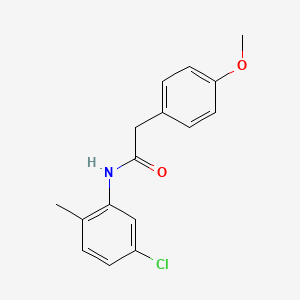
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of acetanilide derivatives and has been found to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition by this compound contributes to its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and physiological effects:
This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. In cancer cells, this compound has been found to induce cell cycle arrest and inhibit angiogenesis, which are important processes in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is a relatively stable compound that can be easily synthesized in the laboratory. It has been found to be non-toxic and well-tolerated in animal models, making it a promising candidate for further preclinical and clinical studies. However, the exact dosage and administration route of this compound for various biological activities are yet to be determined. Moreover, the potential side effects of this compound on human health are still unknown, and further studies are needed to establish its safety profile.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide. One of the potential applications of this compound is its use as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to investigate the efficacy and safety of this compound in animal models of Alzheimer's and Parkinson's diseases. Additionally, the anticancer potential of this compound needs to be further explored, and its mechanism of action in cancer cells needs to be elucidated. Furthermore, the development of this compound derivatives with improved biological activities and reduced toxicity is an area of future research. Overall, this compound is a compound with promising biological activities, and further studies are needed to fully explore its potential as a therapeutic agent.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide can be synthesized via the reaction of 5-chloro-2-methylaniline and 4-methoxyphenyl acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 190-192°C.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-6-13(17)10-15(11)18-16(19)9-12-4-7-14(20-2)8-5-12/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVYYBVUZUZNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

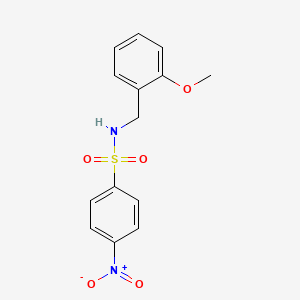
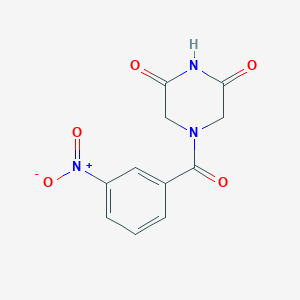

![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)
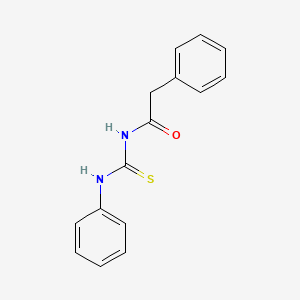
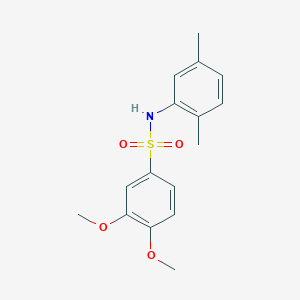
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)




